Iodobenzene-3,5-d2 Iodobenzene-3,5-d2
Brand Name: Vulcanchem
CAS No.: 51209-48-4
VCID: VC7928711
InChI: InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D
SMILES: C1=CC=C(C=C1)I
Molecular Formula: C6H5I
Molecular Weight: 206.02 g/mol

Iodobenzene-3,5-d2

CAS No.: 51209-48-4

Cat. No.: VC7928711

Molecular Formula: C6H5I

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Iodobenzene-3,5-d2 - 51209-48-4

Specification

CAS No. 51209-48-4
Molecular Formula C6H5I
Molecular Weight 206.02 g/mol
IUPAC Name 1,2-dideuterio-3-iodobenzene
Standard InChI InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D
Standard InChI Key SNHMUERNLJLMHN-XRIVEGAOSA-N
Isomeric SMILES [2H]C1=CC=CC(=C1[2H])I
SMILES C1=CC=C(C=C1)I
Canonical SMILES C1=CC=C(C=C1)I

Introduction

Chemical Identity and Structural Characteristics

Iodobenzene-3,5-d2 belongs to the class of deuterated aromatic compounds, where selective deuteration alters molecular behavior without significantly affecting chemical reactivity. Its systematic name, benzene-1,3-d₂-5-iodo, reflects the positions of deuterium substitution . The molecular formula C₆H₃D₂I distinguishes it from non-deuterated iodobenzene (C₆H₅I), which has a molecular weight of 204.008 g/mol . Key identifiers include:

  • CAS Registry Number: 51209-48-4

  • ChemSpider ID: 24533710

  • IUPAC Name: Iodo(3,5-~²~H₂)benzene

Deuterium incorporation at the 3 and 5 positions introduces isotopic symmetry, reducing the number of distinct proton environments in NMR spectra. This property is particularly advantageous for simplifying spectral analysis in reaction monitoring .

Synthesis and Isotopic Labeling Strategies

The synthesis of Iodobenzene-3,5-d2 typically involves two approaches: (1) direct deuterium incorporation during iodobenzene synthesis or (2) post-synthetic isotopic exchange. Recent advancements in aryl iodide synthesis, such as the Cs₂CO₃/DMSO-mediated reaction of arylhydrazines with iodine , provide a foundation for deuteration strategies.

Direct Synthesis via Arylhydrazine Iodination

In a model reaction, 4-chlorophenylhydrazine hydrochloride reacts with iodine in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions to yield 1-chloro-4-iodobenzene . Adapting this method for deuterated analogs likely involves deuterated precursors or solvents. For example, using CD₃CO₂D (deuterated acetic acid) as a deuterium source enables selective incorporation via acid-catalyzed exchange .

Table 1. Optimization of Deuterium Incorporation in Aryl Iodides

ParameterEffect on Deuteration EfficiencyReference
CD₃CO₂D VolumeHigher volumes increase C3 deuteration
NaOAc AdditiveEnhances C2 deuteration (81% yield)
Reaction Temperature60°C optimal for iodine activation

Post-Synthetic Deuterium Exchange

Physicochemical Properties

Deuteration marginally increases molecular mass and alters vibrational frequencies, impacting spectroscopic and thermodynamic properties.

Table 2. Comparative Properties of Iodobenzene and Iodobenzene-3,5-d2

PropertyIodobenzene Iodobenzene-3,5-d2
Molecular Weight (g/mol)204.008206.022
Density (g/cm³)1.80 ± 0.1~1.82 (estimated)
Boiling Point (°C)188.3 ± 0.0Similar (minor elevation)
Melting Point (°C)−29−28 to −27 (predicted)

The 0.5% increase in molecular weight reduces the vapor pressure slightly, affecting distillation and sublimation behavior. Deuterium’s lower zero-point energy also stabilizes the C–D bond, making it less reactive than C–H in radical processes .

Applications in Research and Industry

NMR Spectroscopy

Deuteration simplifies ¹H NMR spectra by eliminating signals from substituted positions. For Iodobenzene-3,5-d2, the remaining aromatic protons (H-2, H-4, and H-6) produce distinct doublets due to coupling with adjacent deuterons . This feature aids in reaction monitoring, particularly in metal-catalyzed cross-coupling reactions where iodine acts as a directing group.

Isotopic Tracing

In pharmaceutical synthesis, deuterated compounds like Iodobenzene-3,5-d2 serve as tracers to study metabolic pathways. For example, incorporating deuterium into drug candidates allows researchers to track biodistribution using mass spectrometry .

Kinetic Isotope Effect (KIE) Studies

The C–D bond’s increased strength relative to C–H (∼5–6 kcal/mol) creates measurable KIEs in reaction rate studies. Iodobenzene-3,5-d2 enables precise measurement of deuterium’s impact on reaction mechanisms, particularly in electrophilic aromatic substitutions .

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